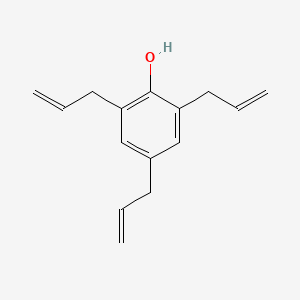

2,4,6-Tri(prop-2-en-1-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

20490-22-6 |

|---|---|

Molecular Formula |

C15H18O |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

2,4,6-tris(prop-2-enyl)phenol |

InChI |

InChI=1S/C15H18O/c1-4-7-12-10-13(8-5-2)15(16)14(11-12)9-6-3/h4-6,10-11,16H,1-3,7-9H2 |

InChI Key |

ZQVIKSBEYKZIJR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC(=C(C(=C1)CC=C)O)CC=C |

Origin of Product |

United States |

Contextualization Within the Field of Poly Functionalized Phenolic Compounds

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry and are ubiquitous in nature. nih.gov Poly-functionalized phenolic compounds, possessing multiple reactive sites, offer a rich platform for creating complex molecular architectures and materials. These compounds are integral to the synthesis of a wide array of value-added chemicals, including pharmaceuticals, agrochemicals, and polymers. rsc.org

The reactivity and properties of these compounds are heavily influenced by the nature and position of their functional groups. researchgate.net For instance, the introduction of various substituents can dramatically alter the electronic and steric properties of the phenolic ring, thereby dictating its behavior in chemical reactions. tiktok.com

Significance of Multiple Alkenyl Substituents in Aromatic Systems

The presence of multiple alkenyl (or allyl) groups on an aromatic ring, as seen in 2,4,6-tri(prop-2-en-1-yl)phenol, imparts a unique set of reactive capabilities. Alkenyl groups are versatile functional moieties that can participate in a wide range of chemical transformations, including polymerization, cross-linking, and various addition reactions. rsc.org

The strategic placement of three allyl groups on the phenol (B47542) ring provides multiple sites for such reactions, enabling the formation of complex, cross-linked polymer networks. This multi-functionality is a key attribute that distinguishes it from simpler phenolic structures and opens up avenues for the development of advanced materials with tailored properties. The exceptional stability of the aromatic ring system provides a robust scaffold for these reactive alkenyl groups. libretexts.org

Current Research Gaps and Opportunities Pertaining to 2,4,6 Tri Prop 2 En 1 Yl Phenol

Approaches to Regioselective Allylation of Phenolic Nuclei

The controlled allylation of phenols to achieve specific substitution patterns is a fundamental challenge in synthetic organic chemistry. The reactivity of the phenol (B47542) nucleus allows for both C-allylation (at the ortho and para positions) and O-allylation (at the hydroxyl group). Achieving regioselectivity for the synthesis of compounds like this compound requires careful selection of synthetic strategies and catalytic systems.

Direct C-Allylation Strategies and Catalytic Systems

Direct C-allylation of phenols offers a more atom-economical route to allylated phenols compared to multi-step methods. Various catalytic systems have been developed to promote the regioselective C–H functionalization of phenols.

Palladium-catalyzed reactions have shown promise in directing the allylation to specific positions on the phenol ring. For instance, cationic π-allyl palladium complexes, generated from allylic ester carbonates and a palladium(0) catalyst, can facilitate para-selective C-allylation of phenols. acs.orgacs.org By adjusting reaction conditions, such as catalyst loading and reactant concentrations, it is possible to favor the C-allylated product over the O-allylated one. acs.org Specifically, increasing the catalyst loading and using a higher concentration of the phenol can lead to modest to excellent yields of C-allylated products. acs.org

Rhodium catalysts have also been employed for the regioselective C-H allylation of arenes, which can be extended to phenolic substrates. acs.org Furthermore, indium(III) triflate has been used to catalyze the reaction of vinyldiazoacetates with phenols, resulting in para-C–H allylation products with aryl-substituted vinyldiazoacetates and ortho-selective products with alkyl-substituted ones. nih.gov

Triflic acid can catalyze the chemo- and site-selective C–H functionalization of phenols with 1,3-dienes, yielding para-selective allyl phenols. nih.gov In some cases, ortho-selective allylic alkylation can be achieved by modifying the substrates. nih.gov

The choice of catalyst and directing group can significantly influence the regioselectivity of the allylation. For example, cobalt(II)-catalyzed reactions using acetic anhydride (B1165640) as a directing group can lead to the regioselective synthesis of 2-(aryl/alkylthio)phenols, demonstrating the principle of directed C-H functionalization. nih.gov

A summary of catalytic systems for direct C-allylation is presented in the table below.

| Catalyst System | Allyl Source | Selectivity | Reference |

| Pd(PPh₃)₄ | Allylic Ester Carbonates | para-selective C-allylation | acs.org |

| In(OTf)₃ | Vinyldiazoacetates | para- or ortho-selective C-allylation | nih.gov |

| Triflic Acid | 1,3-Dienes | para-selective C-allylation | nih.gov |

| Rhodium Complexes | Allylboronates | C-allylation | acs.org |

| Ruthenium Complexes | Allyl Chloride | ortho-allylation | nih.gov |

Multi-step Synthetic Routes for Poly-allylated Phenols

A common and traditional approach to C-allylated phenols involves a two-step process: O-allylation followed by a Claisen rearrangement. acs.org This method, however, is generally limited to producing ortho-substituted phenols. acs.org To achieve poly-allylation, this sequence may need to be repeated, or alternative strategies must be employed.

For the synthesis of this compound, a multi-step approach would likely involve the sequential allylation of the phenol ring. This could begin with a Friedel-Crafts-type allylation to introduce the first allyl group, followed by subsequent allylations under different conditions to achieve the desired 2,4,6-substitution pattern. The synthesis of hindered phenols, such as 2,6-dialkylphenols and 2,4,6-trialkylphenols, often serves as a precursor for more complex structures. kyoto-u.ac.jp

Evaluation of Green Chemistry Principles in Synthetic Pathways

The development of environmentally benign synthetic methods is a growing focus in chemical research. In the context of phenol allylation, several approaches align with the principles of green chemistry.

The use of catalysts that can be recycled and operate under mild conditions is a key aspect. For instance, a recyclable Cu(I)-exchanged multi-size porous material has been developed for the regioselective O-allylation of phenol derivatives. tandfonline.com This method avoids the need for external stabilizing ligands and often does not require further purification of the products. tandfonline.com

Solvent-free reaction conditions also contribute to greener synthesis. A method for synthesizing 2,4,6-triarylpyridines utilizes a one-pot reaction in a solvent-free medium, which could be conceptually applied to the synthesis of allylated phenols. rasayanjournal.co.in The use of inexpensive and non-toxic catalysts, such as tetrabutylammonium (B224687) hydrogen sulphate (TBAHS), further enhances the environmental friendliness of the process. rasayanjournal.co.in

The table below summarizes some green chemistry approaches in allylation reactions.

| Green Chemistry Principle | Approach | Example | Reference |

| Use of Recyclable Catalysts | Cu(I)-exchanged porous material | Regioselective O-allylation of phenols | tandfonline.com |

| Solvent-Free Conditions | One-pot reaction without solvent | Synthesis of 2,4,6-triarylpyridines | rasayanjournal.co.in |

| Use of Non-Toxic Reagents | Inexpensive and stable catalyst | TBAHS in pyridine (B92270) synthesis | rasayanjournal.co.in |

Functional Group Interconversions on the Allyl Moieties

Once the this compound scaffold is synthesized, the three allyl groups provide reactive handles for a variety of chemical transformations. These functional group interconversions allow for the synthesis of a diverse range of derivatives with potentially new properties and applications.

Selective Olefin Functionalization Reactions

The double bonds of the allyl groups are susceptible to a range of electrophilic addition and oxidation reactions. The selective functionalization of these olefins is a key strategy for elaborating the structure of this compound.

One common transformation is the oxidation of the allylic position. Reagents like selenium dioxide can oxidize the allylic carbon to an alcohol with retention of the double bond's position. imperial.ac.uk Alternatively, singlet oxygen, generated photochemically, can also produce allylic alcohols but with migration of the double bond via an ene reaction. imperial.ac.uk

Epoxidation of the double bonds is another important functionalization. Peroxy acids like m-chloroperoxybenzoic acid (mCPBA) can convert the alkenes to epoxides. imperial.ac.uk The presence of the phenolic hydroxyl group can direct the stereoselectivity of this epoxidation. imperial.ac.uk

The hydroxyl group itself can be transformed into other functional groups. For example, it can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. ub.eduvanderbilt.edu

Hydrogenation and Halogenation Pathways

The allyl groups of this compound can undergo hydrogenation to form the corresponding propyl groups. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas is a standard method for reducing carbon-carbon double bonds. fiveable.me This transformation would convert this compound into 2,4,6-tripropylphenol.

Halogenation of the double bonds can also be achieved. The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bonds would lead to di-halogenated propyl side chains. The conditions for these reactions would need to be carefully controlled to avoid reactions on the aromatic ring, although the phenol ring is activated towards electrophilic substitution. A patent for the synthesis of 2,4,6-trichlorophenol from phenol using a mercaptoethylamine catalyst highlights the potential for ring halogenation under certain conditions. google.com

The table below provides a summary of potential functional group interconversions on the allyl moieties.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Allylic Oxidation | Selenium Dioxide | Allylic Alcohol |

| Epoxidation | mCPBA | Epoxide |

| Hydrogenation | H₂, Pd/C | Alkane (Propyl group) |

| Halogenation | Br₂ or Cl₂ | Dihaloalkane |

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound, while sterically encumbered, remains a key site for synthetic elaboration. Researchers have successfully employed various strategies to achieve its derivatization, primarily through etherification, esterification, and coupling reactions.

Etherification and Esterification Reactions

The conversion of the hydroxyl group into ether and ester functionalities represents a fundamental transformation for altering the physical and chemical properties of this compound.

Etherification: The O-alkylation of phenols is a well-established process, and in the case of substituted phenols, can be achieved under various conditions. While specific examples detailing the etherification of this compound are not extensively documented in readily available literature, analogous reactions with other substituted phenols provide insight into potential synthetic routes. For instance, the O-alkylation of various phenols with alkyl halides can be effectively carried out in the presence of a base in a suitable solvent. sciforum.netresearchgate.netmdpi.com A general approach involves the deprotonation of the phenol with a base like sodium hydride or potassium carbonate, followed by nucleophilic attack on an alkyl halide. Given the steric hindrance around the hydroxyl group in this compound, more forcing reaction conditions or the use of more reactive alkylating agents might be necessary.

A study on the O-methylation of substituted phenols using methyl iodide in DMF with the proton sponge bis-1,1,8,8-(tetramethylguanidino)naphthalene (TMGN) as the base demonstrated efficient conversion for a range of phenols. sciforum.net This method, which operates under stoichiometric conditions, could be applicable to this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| Substituted Phenol | Methyl Iodide | TMGN | DMF | O-Methylated Phenol | sciforum.net |

| Phenol | Dimethyl Ether | Phosphotungstic acid/γ-Al2O3 | - | Anisole (B1667542) | researchgate.net |

| Phenol | Alkyl Halide | Base | Various | Alkyl Aryl Ether | mdpi.com |

Esterification: The esterification of this compound can be accomplished using standard acylation methods. The reaction of phenols with acyl chlorides or acid anhydrides provides a direct route to the corresponding esters. libretexts.org Due to the steric hindrance of the hydroxyl group, the use of more reactive acylating agents and potentially a catalyst may be required for efficient conversion.

For example, the acylation of anisole with benzoyl chloride has been studied using various catalysts, indicating the feasibility of such transformations on substituted aromatic systems. nih.gov While direct data for this compound is scarce, the general principles of phenol acylation would apply. The reaction would likely proceed by nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acyl chloride, with the elimination of hydrogen chloride. The use of a non-nucleophilic base, such as pyridine, is often employed to scavenge the HCl produced.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| Anisole | Benzoyl Chloride | HBEA Zeolite | 4-Methoxybenzophenone | nih.gov |

| Benzene (B151609) | Ethanoyl Chloride | AlCl₃ | Phenylethanone | libretexts.org |

| 2-Acetylthiophene | Benzoyl Chloride | AlCl₃ | Acetylbenzoylthiophene | arkat-usa.org |

Coupling Reactions Involving the Hydroxyl Functionality

Modern cross-coupling methodologies have opened up new avenues for the derivatization of phenols, including sterically hindered ones. Copper- and palladium-catalyzed reactions have proven particularly valuable in this regard.

Copper-Catalyzed C-O Coupling (Ullmann Condensation): The Ullmann condensation and its modern variants provide a powerful tool for the formation of diaryl ethers. These reactions typically involve the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. nih.gov A study on the Cu-catalyzed arylation of phenols demonstrated the successful synthesis of sterically hindered diaryl ethers. nih.gov For instance, the coupling of 2,6-dimethylphenol (B121312) with 2-iodotoluene (B57078) was achieved using a CuI/picolinic acid catalyst system in DMSO with K₃PO₄ as the base. This suggests that a similar approach could be viable for the O-arylation of this compound.

More recent developments have focused on ligand-free copper-catalyzed C-O cross-coupling reactions. One such method utilizes CuCl₂ as the catalyst and K₂CO₃ as the base for the reaction between aryl bromides and aliphatic diols, where the diol can act as the reactant, ligand, and solvent. rsc.org

| Phenol Derivative | Aryl Halide | Catalyst System | Base | Solvent | Product | Reference |

| 2,6-Dimethylphenol | 2-Iodotoluene | CuI / Picolinic Acid | K₃PO₄ | DMSO | 2-Methyl-2',6'-dimethyl-diphenyl ether | nih.gov |

| Various Phenols | Aryl Bromides | CuCl₂ | K₂CO₃ | Aliphatic Diol | Hydroxyalkyl Aryl Ethers | rsc.org |

| Various Phenols | Aryl Boronic Acids | Polymer-supported Cu | - | - | Diaryl Ethers | nih.gov |

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination): While the Buchwald-Hartwig amination primarily targets the formation of C-N bonds from aryl halides, related methodologies can be applied to form C-O bonds. However, the direct application to form ethers from phenols is less common than the Ullmann-type reactions. More relevant to the derivatization of this compound would be the amination of a derivative where the hydroxyl group has been converted to a better leaving group, such as a triflate or tosylate.

Palladium-catalyzed amination reactions have been extensively developed, with a wide range of ligands and reaction conditions available to couple various amines with aryl halides and pseudohalides. nih.govresearchgate.netwiley.comnih.gov These methods offer high functional group tolerance and are often performed under milder conditions than traditional methods. The choice of ligand is crucial for the success of these reactions, especially with sterically demanding substrates.

Synthetic Exploration of Structurally Related Analogs

The synthetic utility of this compound extends beyond the direct derivatization of its hydroxyl group. The allyl side chains provide reactive handles for accessing a variety of isomeric and substituted analogs through rearrangement and other transformations.

Accessing Isomeric and Substituted Allylphenol Derivatives

The strategic manipulation of the allyl groups allows for the synthesis of a range of structurally diverse phenols. One key approach involves the controlled synthesis of phenols with varying substitution patterns. For example, the synthesis of 2-allyl-6-methylphenol (B1664677) has been reported, highlighting the ability to introduce different alkyl and allyl groups onto the phenolic ring. nih.gov

Furthermore, the synthesis of 2-methoxy-4,6-di(prop-1-enyl)phenol from eugenol (B1671780) demonstrates a pathway to introduce propenyl groups, which are isomers of the allyl group. This transformation was achieved through a sequence involving O-allylation, Claisen rearrangement, and subsequent isomerization of the newly introduced allyl group.

Rearrangement Reactions and their Synthetic Utility

The Claisen rearrangement is a powerful tool in organic synthesis for the formation of C-C bonds and has been particularly useful in the chemistry of allyl aryl ethers. organic-chemistry.org When an allyl aryl ether is heated, it undergoes a nih.govnih.gov-sigmatropic rearrangement to produce an ortho-allylphenol.

In the context of this compound, if its allyl ether derivative were to be synthesized, a subsequent Claisen rearrangement would be anticipated. Since the ortho positions are already substituted with allyl groups, a tandem Claisen-Cope rearrangement could occur, leading to migration of the allyl group to the para position. organic-chemistry.org Such tandem reactions, often promoted by microwave irradiation, provide efficient routes to complex molecules. lookchem.comresearchgate.net For instance, a tandem Claisen rearrangement/6-endo cyclization has been used to synthesize allylated and prenylated chromones. lookchem.comresearchgate.net

The isomerization of the allyl groups in this compound to the thermodynamically more stable propenyl groups can also be achieved. This transformation is typically catalyzed by a base or a transition metal complex and leads to the formation of 2,4,6-tris(prop-1-en-1-yl)phenol. The resulting propenylphenols have different reactivity profiles and can be used in further synthetic elaborations.

| Starting Material | Reaction Type | Key Features | Product | Reference |

| Allyl Aryl Ethers | Claisen Rearrangement | nih.govnih.gov-Sigmatropic Rearrangement | o-Allylphenols | organic-chemistry.org |

| o-Acylphenyl Allyl Ethers | Tandem Claisen Rearrangement/Cyclization | Microwave-assisted, C-C bond formation | Allylated Chromones | lookchem.comresearchgate.net |

| Dienyne | Enyne Isomerization/Cope Rearrangement | PtCl₂ catalyzed | Bicyclic Cycloheptadiene | nih.gov |

Reactivity Governed by the Phenolic Moiety

The reactivity of this compound is significantly influenced by its phenolic hydroxyl group and the attached allyl substituents. The interplay between these structural features dictates its behavior in various chemical transformations.

Electrophilic Aromatic Substitution Patterns

The hydroxyl group of the phenol ring is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions. libretexts.org However, in this compound, these positions are already occupied by allyl groups. This substitution pattern significantly hinders typical electrophilic aromatic substitution reactions on the benzene ring. stackexchange.com

Further substitution, if forced under harsh conditions with a strong electrophile and a catalyst, might lead to ipso-substitution, where an existing substituent is replaced. wikipedia.org For instance, further bromination of 2,4,6-tribromophenol (B41969) can occur to form pentabromophenol (B1679275) in the presence of excess bromine and an iron catalyst. stackexchange.com

Table 1: Classification of Substituent Effects in Electrophilic Aromatic Substitution libretexts.org

| Category | Effect on Reactivity | Directing Influence | Example Substituents |

| Activating Groups | Increase | Ortho, Para | -OH, -NH2, -OR, -Alkyl |

| Deactivating Groups | Decrease | Meta | -NO2, -CN, -C=O, -SO3H |

| Deactivating Groups | Decrease | Ortho, Para | -F, -Cl, -Br, -I |

Oxidative Pathways and Product Characterization

The phenolic moiety is susceptible to oxidation. The oxidation of phenols can proceed through various pathways, often involving the formation of phenoxyl radicals. The specific products formed depend on the oxidant and reaction conditions. For instance, the oxidation of 2,4,6-trimethylphenol (B147578) in the presence of Fe(III) aquacomplexes yields 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde. rsc.org

In the case of this compound, oxidation can lead to a variety of products due to the presence of both the phenolic hydroxyl group and the reactive allyl groups. The oxidation of the phenol ring can lead to the formation of quinone-type structures. The carbon dioxide-catalyzed oxidative coupling of phenol by peroxynitrite has been shown to produce both 2,2'- and 4,4'-biphenols, with the product ratio depending on pH and phenol concentration. nih.gov

Proton Transfer and Acid-Base Behavior in Non-aqueous Media

The phenolic hydroxyl group can act as a proton donor. In non-aqueous media, the acidity of the phenol is influenced by the solvent's properties. The study of excited-state intramolecular proton transfer (ESIPT) in molecules like 4-methyl-2,6-diformyl phenol demonstrates the rapid transfer of a proton from the hydroxyl group to a nearby acceptor. researchgate.net This process is often facilitated by the formation of an intramolecular hydrogen bond.

For this compound, the bulky allyl groups at the ortho positions may sterically hinder the approach of a base, potentially affecting its acidity compared to less substituted phenols. The proton transfer process is fundamental in many chemical and biological reactions. nih.gov

Reactivity of the Prop-2-en-1-yl (Allyl) Moieties

The three allyl groups of this compound are key sites of reactivity, participating in reactions typical of alkenes.

Radical Addition and Polymerization Mechanisms

The allyl groups can undergo radical addition reactions. youtube.com The polymerization of vinyl monomers, which are structurally related to the allyl groups, often proceeds via a radical mechanism involving initiation, propagation, and termination steps. libretexts.org The initiator, often a radical source like benzoyl peroxide, adds to the double bond to form a new radical, which then propagates the chain by adding to another monomer unit. libretexts.org

The polymerization of 2,6-dimethylphenol can be influenced by the addition of 2,4,6-trimethylphenol, which acts as a molecular weight regulator. vot.pl Similarly, this compound could potentially act as a cross-linking agent in polymerization reactions due to its three reactive allyl groups.

Table 2: General Steps in Radical Polymerization libretexts.org

| Step | Description |

| Initiation | A radical initiator generates a radical species which then reacts with a monomer to form a monomer radical. |

| Propagation | The monomer radical reacts with another monomer molecule to form a larger radical, and this process repeats, extending the polymer chain. |

| Termination | The growth of the polymer chain is stopped, often by the combination of two radicals or by disproportionation. |

Cycloaddition Reactions (e.g., Diels-Alder)

The allyl groups, as alkenes, can act as dienophiles in Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orglibretexts.org The reaction is favored when the dienophile has electron-withdrawing groups, although allyl groups are generally considered neutral or weakly electron-donating. organic-chemistry.org

The stereochemistry of the Diels-Alder reaction is highly predictable, and it is a powerful tool for the synthesis of six-membered rings. wikipedia.org The reaction proceeds through a concerted mechanism, meaning all bond-making and bond-breaking occurs in a single step. wikipedia.org While the allyl groups of this compound are potential dienophiles, their reactivity in Diels-Alder reactions would depend on the specific diene used and the reaction conditions. Higher-order cycloadditions, involving more than six π-electrons, are also known but are less common. groupjorgensen.com

Claisen Rearrangements and Related Sigmatropic Processes

The Claisen rearrangement is a significant and well-studied -sigmatropic rearrangement in organic chemistry. wikipedia.orgwikipedia.org When subjected to heat, allyl aryl ethers undergo an intramolecular rearrangement to form o-allylphenols. libretexts.orgwikipedia.org This concerted pericyclic reaction proceeds through a six-membered cyclic transition state. libretexts.orglibretexts.orgopenstax.org The initial product is a non-aromatic dienone intermediate, which then tautomerizes to the more stable aromatic phenol. byjus.com

In the context of this compound, the allyl groups are already attached to the ring, precluding a standard Claisen rearrangement of an allyl ether. However, the principles of sigmatropic shifts are still relevant to its reactivity. If both ortho positions of an allyl phenyl ether are blocked, a subsequent Cope rearrangement, another type of -sigmatropic rearrangement, can occur, leading to a para-substituted product. wikipedia.orgorganic-chemistry.org While this compound itself doesn't undergo a classic Claisen rearrangement, its synthesis often starts from phenol, which is allylated to form allyl phenyl ether, which then rearranges to introduce the first allyl group onto the ring. wikipedia.org Further allylation and rearrangement steps can then lead to the tri-allylated product.

The mechanism of the aromatic Claisen rearrangement involves the concerted movement of six electrons. libretexts.orglibretexts.org Isotopic labeling studies have provided strong evidence for the intramolecular nature of this process. libretexts.orglibretexts.org The reaction is typically thermal but can be catalyzed by Lewis acids. wikipedia.org

Olefin Metathesis Reactions and Derivatization

The three allyl groups of this compound are prime candidates for olefin metathesis reactions. Olefin metathesis is a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orglibretexts.org This reaction involves the redistribution of alkene fragments through a metallacyclobutane intermediate, a mechanism first proposed by Chauvin. wikipedia.orgharvard.edu

For this compound, both intramolecular (ring-closing metathesis, RCM) and intermolecular (cross-metathesis, CM) reactions are possible. RCM can be used to create cyclic structures by linking two of the allyl groups. The success and product distribution of these reactions are highly dependent on the choice of catalyst and reaction conditions. bohrium.com For instance, different ruthenium-based catalysts can lead to either an intramolecularly cyclized product or an intra/intermolecular dimerized product from a similar triallyl-substituted starting material. bohrium.com

Cross-metathesis, on the other hand, allows for the derivatization of the allyl side chains by reacting them with other olefins. This opens up a vast array of possibilities for introducing new functional groups and extending the carbon skeleton of the molecule. The development of highly active and functional group-tolerant catalysts, such as the Grubbs and Schrock catalysts, has greatly expanded the scope of olefin metathesis. wikipedia.orglibretexts.orguwindsor.ca

| Metathesis Reaction Type | Description | Potential Products from this compound |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction between two allyl groups to form a cyclic alkene and a small olefin byproduct (e.g., ethylene). wikipedia.org | Bicyclic phenol derivatives containing a newly formed ring. |

| Cross-Metathesis (CM) | Intermolecular reaction between an allyl group and another olefin to create new, functionalized olefins. | Phenol derivatives with modified side chains. |

| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic olefins initiated by a metathesis catalyst. While not directly applicable to the allyl groups themselves, derivatives of this compound containing strained rings could undergo ROMP. | Polymers with phenolic side groups. |

Intramolecular and Intermolecular Cyclization Reactions

The strategically positioned allyl groups on the this compound scaffold provide a versatile platform for the construction of complex cyclic and heterocyclic systems through various cyclization strategies.

Formation of Fused Heterocyclic Systems

The phenolic hydroxyl group and the adjacent allyl groups can participate in cyclization reactions to form fused heterocyclic systems. For example, the synthesis of fused heterocyclic systems often involves the construction of a heterocyclic ring onto a pre-existing ring structure. wiley.com While direct examples involving this compound are not prevalent in the provided search results, the general principles of heterocycle synthesis can be applied. For instance, the reaction of a phenol with a suitable reagent can lead to the formation of a furan (B31954) or pyran ring fused to the benzene ring. The presence of the allyl groups offers further handles for subsequent transformations.

One common strategy for forming fused pyrazole (B372694) systems, for example, involves the reaction of a suitably functionalized precursor with hydrazine. researchgate.net While not directly starting from this compound, this illustrates the type of transformations that could be envisioned for its derivatives. Theoretical studies have also been conducted on the intramolecular C-H insertion of related phosphorus-containing compounds to form phosphanaphthalene systems. nih.gov

Ring-Closing Metathesis in Complex Architectures

As mentioned previously, ring-closing metathesis (RCM) is a powerful tool for constructing cyclic structures. wikipedia.orgnih.gov In the context of complex architectures derived from this compound, RCM can be employed to create intricate polycyclic systems. The formation of 5- to 30-membered rings is possible using this methodology. organic-chemistry.org

The efficiency of RCM is often driven by the entropically favored release of a volatile small molecule like ethylene. wikipedia.org The choice of catalyst is crucial, with second-generation Grubbs catalysts showing broad functional group tolerance and versatility. organic-chemistry.org Tandem RCM reactions, where multiple cyclization events occur in a single pot, can lead to the rapid assembly of complex molecular frameworks. researchgate.net For instance, a tandem ring-closing metathesis has been utilized in the synthesis of complex natural products. researchgate.net The synthesis of polycyclic alkaloids has been achieved using two sequential RCM steps, demonstrating the power of this reaction in building complex natural product skeletons. wikipedia.org

| RCM Parameter | Influence on Cyclization | Example from Literature |

| Catalyst Choice | Determines reactivity, selectivity, and functional group tolerance. | Ruthenium indenylidene complexes are effective for forming 7-membered rings. wikipedia.org |

| Substrate Structure | The distance and orientation of the reacting alkenes influence the feasibility and ring size of the cyclization. | Di-allyl substrates can form cyclic ethers or lactones. |

| Reaction Conditions | Temperature, solvent, and concentration can affect the outcome, favoring either intramolecular cyclization or intermolecular oligomerization. | High dilution conditions typically favor RCM. |

Catalytic Transformations of this compound

The allyl groups of this compound are amenable to a wide range of catalytic transformations, enabling its conversion into a variety of valuable derivatives.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The allyl groups in this compound can potentially participate in such reactions, although the terminal C=C bond is generally less reactive in standard cross-coupling protocols compared to, for example, aryl halides.

However, related transformations of alkenes are well-established. The Heck reaction, for instance, couples an alkene with an aryl halide. umb.eduustc.edu.cn While this would typically functionalize the terminal carbon of the allyl group, it demonstrates the principle of using palladium catalysis to form C-C bonds involving alkenes.

More relevant to the derivatization of the phenolic hydroxyl group or the aromatic ring itself are other named cross-coupling reactions. For example, the Buchwald-Hartwig amination allows for the formation of C-N bonds from aryl halides. ustc.edu.cn If this compound were to be halogenated, it could then participate in a variety of cross-coupling reactions.

The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov A variety of transition metals, including nickel, copper, and iron, are also used to catalyze such transformations. researchgate.netumb.edu

| Coupling Reaction | Catalyst/Reagents | Potential Application to this compound Derivatives |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid | C-C bond formation on a halogenated derivative of the phenol. |

| Heck Reaction | Palladium catalyst, aryl halide | Functionalization of the terminal carbon of the allyl groups. umb.edu |

| Sonogashira Coupling | Palladium/copper catalyst, terminal alkyne | Introduction of alkynyl groups onto a halogenated derivative. umb.edu |

| Buchwald-Hartwig Amination | Palladium catalyst, amine | Formation of C-N bonds on a halogenated derivative. ustc.edu.cn |

Organocatalytic Activation and Transformations

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a powerful toolbox for the transformation of complex molecules like this compound. While specific research on the organocatalytic reactions of this particular compound is not extensively documented, its structure, featuring a nucleophilic phenol and reactive allyl groups, suggests significant potential for a variety of organocatalytic transformations.

One of the most promising avenues for the organocatalytic activation of this compound is through asymmetric dearomatization . This strategy converts flat, aromatic compounds into three-dimensional structures, a transformation of high value in the synthesis of natural products and pharmaceuticals. Chiral organocatalysts, such as phosphoric acids, can be employed to achieve this with high enantioselectivity. For this compound, a chiral phosphoric acid could protonate the hydroxyl group, increasing the electrophilicity of the aromatic ring and rendering it susceptible to nucleophilic attack, leading to the formation of a chiral cyclohexadienone.

The three allyl groups on the phenol ring also present opportunities for organocatalytic functionalization. For instance, enamine catalysis , a cornerstone of organocatalysis, could be used to perform asymmetric allylic alkylations. In such a reaction, a chiral secondary amine catalyst would react with an aldehyde or ketone to form a nucleophilic enamine, which could then attack one of the allyl groups of this compound in an asymmetric fashion.

Furthermore, the allyl groups themselves can be directly involved in organocatalyzed cycloaddition reactions. For example, a Diels-Alder reaction between the allyl groups and a suitable dienophile could be catalyzed by a chiral Lewis acid organocatalyst, leading to the formation of complex polycyclic structures.

The table below summarizes potential organocatalytic transformations applicable to this compound, based on established organocatalytic methodologies.

| Transformation Type | Catalyst Type | Potential Product | Relevant Methodologies |

| Asymmetric Dearomatization | Chiral Phosphoric Acid | Chiral Cyclohexadienone | |

| Asymmetric Allylic Alkylation | Chiral Secondary Amine (Enamine Catalysis) | Chiral functionalized phenol | |

| Asymmetric Allylation | Chiral BINOL derivatives | Chiral homoallylic amines/alcohols | |

| Sigmatropic Rearrangement | Chiral Sulfimide | Chiral vinyl glycines |

It is important to note that the successful application of these methods to this compound would require experimental validation and optimization of reaction conditions.

Mechanistic Aspects of Catalytic Cycles

The proposed organocatalytic transformations of this compound would proceed through distinct catalytic cycles, the nature of which would be dictated by the choice of catalyst and substrate.

Mechanism of Asymmetric Dearomatization:

In a hypothetical asymmetric dearomatization of this compound catalyzed by a chiral phosphoric acid, the catalytic cycle would likely proceed as follows:

Protonation: The chiral phosphoric acid catalyst would first protonate the hydroxyl group of the phenol, increasing its leaving group ability and activating the aromatic ring.

Nucleophilic Attack: An external nucleophile would then attack the aromatic ring, typically at the para or ortho position, leading to the formation of a transient cyclohexadienyl cation intermediate. The stereochemistry of this attack would be controlled by the chiral environment created by the catalyst.

Deprotonation/Rearomatization or Trapping: The intermediate could then be deprotonated to regenerate the aromatic system, or, in the case of dearomatization, it could be trapped by another reagent to yield a stable, non-aromatic product.

Catalyst Regeneration: The catalyst is regenerated at the end of the cycle, allowing it to participate in further transformations.

Mechanism of Enamine-Catalyzed Allylic Alkylation:

For an enamine-catalyzed allylic alkylation involving one of the allyl groups of this compound, the catalytic cycle would involve these key steps:

Enamine Formation: A chiral secondary amine catalyst would react with an aldehyde or ketone to form a chiral enamine.

Nucleophilic Attack: The enamine, acting as a nucleophile, would attack one of the terminal carbons of an allyl group on the phenol. This step would be stereodetermining, with the chiral catalyst directing the approach of the enamine.

Iminium Ion Formation and Hydrolysis: The resulting intermediate would then be hydrolyzed to release the functionalized product and regenerate the chiral amine catalyst.

The table below outlines the key intermediates and transition states in these proposed catalytic cycles.

| Catalytic Cycle | Key Intermediates | Key Transition States | Driving Force |

| Asymmetric Dearomatization | Protonated Phenol, Cyclohexadienyl Cation | Chiral Ion Pair | Formation of stable product, catalyst regeneration |

| Enamine-Catalyzed Allylic Alkylation | Chiral Enamine, Iminium Ion | Acyclic stereodefining transition state | Formation of a new C-C bond |

Understanding these mechanistic principles is crucial for the rational design of new organocatalytic reactions and for the optimization of existing ones. While the specific application to this compound remains an area for future exploration, the foundational principles of organocatalysis provide a clear roadmap for potential synthetic routes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR Techniques for Complex Structural Assignment

The structure of this compound, while symmetrical, contains several distinct proton and carbon environments within its aromatic and allyl moieties. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete and unambiguous assignment of all signals.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons present. Key signals include the phenolic hydroxyl proton (-OH), aromatic protons, and the protons of the three equivalent allyl groups (-CH₂-, -CH=, =CH₂). The ¹³C NMR spectrum, often acquired with proton decoupling, shows distinct signals for each unique carbon atom, including the quaternary carbons of the aromatic ring and the sp² and sp³ carbons of the allyl substituents.

2D NMR (COSY, HSQC, HMBC): To resolve ambiguities and confirm connectivity, 2D NMR techniques are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It is crucial for tracing the connectivity within the allyl groups, showing correlations between the methylene (B1212753) protons, the vinylic methine proton, and the terminal vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edunih.gov It allows for the definitive assignment of each protonated carbon by linking the already identified proton signals from the ¹H and COSY spectra to their corresponding carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edunih.gov It is the key to assembling the final structure by connecting the molecular fragments. For instance, HMBC spectra will show correlations from the benzylic methylene protons of the allyl groups to the ortho- and ipso-carbons of the phenol ring, confirming the attachment points of the substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |

| Phenolic -OH | ~5.0 (broad s) | - | H-Ar to C-OH |

| Aromatic C-H (3,5) | ~6.9 (s, 2H) | ~129 | H-Ar to C-ipso, C-ortho, C-para |

| Aromatic C-OH (1) | - | ~151 | H-Ar, H-allyl(CH₂) to C-OH |

| Aromatic C-allyl (2,4,6) | - | ~130-135 | H-Ar, H-allyl(CH₂) to C-ortho/para |

| Allyl -CH₂- | ~3.3 (d, 6H) | ~30-35 | H-allyl(CH₂) to C-Ar(ortho/para), C-vinyl(CH) |

| Allyl -CH= | ~5.9 (m, 3H) | ~137 | H-vinyl(CH) to C-allyl(CH₂), C-vinyl(CH₂) |

| Allyl =CH₂ | ~5.1 (m, 6H) | ~116 | H-vinyl(CH₂) to C-allyl(CH₂), C-vinyl(CH) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Assignments are based on established ranges for substituted phenols and allyl groups.

Dynamic NMR for Conformational Studies

The three bulky allyl groups attached to the phenol ring can experience hindered rotation around the C(aryl)–C(allyl) single bonds. Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at various temperatures, is the primary technique for investigating such conformational dynamics. researchgate.net

At room temperature, the rotation of the allyl groups may be fast on the NMR timescale, resulting in sharp, time-averaged signals. As the temperature is lowered, the rate of rotation decreases. If the rotational barrier is sufficiently high, this slowing can lead to the broadening of signals corresponding to atoms that exchange between magnetically non-equivalent environments (e.g., the two aromatic protons or the protons on the allyl groups).

Upon further cooling, the spectrum may resolve into separate signals for each distinct conformer if the exchange rate becomes slow enough, a point known as the coalescence temperature. By analyzing the changes in the spectral lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. nih.gov This provides quantitative insight into the steric hindrance and conformational preferences of the molecule.

Mass Spectrometry for Reaction Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. It is also invaluable for identifying intermediates and final products in a reaction mixture.

Fragmentation Analysis in Electron Ionization Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule's structure.

For this compound (C₁₅H₁₈O, Molecular Weight: 214.30 g/mol ), the fragmentation pattern is expected to be dominated by cleavages characteristic of both phenols and allyl-substituted aromatic rings. libretexts.orgwhitman.edu

Molecular Ion (M⁺˙): A peak corresponding to the intact radical cation at m/z 214 is expected. whitman.edu

Loss of Allyl Radical: The most favorable and characteristic fragmentation is the cleavage of a benzylic C-C bond to lose an allyl radical (•CH₂CH=CH₂, 41 u). This results in a prominent peak at m/z 173 (M-41). This ion is stabilized by resonance.

Loss of Propene: A McLafferty-type rearrangement can lead to the loss of a neutral propene molecule (42 u) from the molecular ion, giving a peak at m/z 172.

Loss of CO: Phenolic compounds often exhibit a loss of a carbon monoxide radical (CO, 28 u) from the molecular ion or subsequent fragments. whitman.edu

Further Fragmentations: The m/z 173 ion can undergo further loss of propene or other fragments.

Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion/Loss | Notes |

| 214 | [C₁₅H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 213 | [M-H]⁺ | Loss of a hydrogen atom. |

| 199 | [M-CH₃]⁺ | Loss of a methyl radical, likely from rearrangement. |

| 173 | [M-C₃H₅]⁺ | Loss of an allyl radical (•C₃H₅). Expected to be a major fragment. |

| 172 | [M-C₃H₆]⁺˙ | Loss of propene via rearrangement. |

| 131 | [M-2(C₃H₅)]⁺ | Loss of two allyl radicals. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds (rearrangement). |

| 41 | [C₃H₅]⁺ | Allyl cation. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

While nominal mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). bioanalysis-zone.comthermofisher.com This precision allows for the unambiguous determination of a molecule's elemental composition. youtube.com

The molecular formula of this compound is C₁₅H₁₈O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the monoisotopic mass can be calculated with high precision. HRMS analysis can confirm this exact mass, distinguishing it from other potential formulas that might have the same nominal mass of 214. bioanalysis-zone.com For example, C₁₆H₂₂ (nominal mass 214) has an exact mass of 214.17215, which is easily differentiated from C₁₅H₁₈O.

Calculated Exact Mass of [C₁₅H₁₈O]: 214.13577 u

Calculated Exact Mass of [C₁₅H₁₈O+H]⁺: 215.14309 u (for ESI or CI)

Confirming the molecular formula with HRMS is a critical step in structure verification and is essential when identifying unknown reaction products. nih.govyoutube.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. thermofisher.com They provide a characteristic "fingerprint" based on the functional groups present and are highly effective for monitoring chemical reactions in real-time. sapub.orgmdpi.com

For this compound, key functional groups with distinct vibrational signatures include the phenolic O-H, the aromatic C-H and C=C bonds, and the allyl group's C=C and C-H bonds.

Functional Group Analysis:

O-H Stretch: A broad and strong absorption in the IR spectrum around 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.

Aromatic C-H Stretch: Sharp peaks appear just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

Aliphatic/Vinylic C-H Stretch: Peaks for the allyl group's sp² and sp³ C-H bonds appear in the 2850-3100 cm⁻¹ region.

C=C Stretch: Aromatic ring stretching vibrations give rise to several peaks in the 1450-1620 cm⁻¹ region. The vinyl C=C stretch of the allyl group typically appears as a sharp, medium-intensity peak around 1640 cm⁻¹. This peak is often stronger and more distinct in the Raman spectrum. researchgate.net

C-O Stretch: The phenolic C-O stretching vibration is found in the 1200-1260 cm⁻¹ region.

Out-of-Plane (OOP) Bending: Strong bands in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.

Reaction Monitoring: Vibrational spectroscopy is particularly useful for monitoring reactions involving the allyl groups, such as polymerization, oxidation, or addition reactions. For instance, during a polymerization reaction, the consumption of the allyl groups can be monitored by observing the decrease in intensity of the vinyl C=C stretching peak (~1640 cm⁻¹) over time. mdpi.com Raman spectroscopy is often preferred for in-situ monitoring of reactions in solution due to its low interference from water and its suitability for use with fiber-optic probes. sapub.org

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | IR | Strong, Broad |

| Aromatic/Vinylic =C-H Stretch | 3010 - 3100 | IR/Raman | Medium to Weak |

| Aliphatic -CH₂- Stretch | 2850 - 2960 | IR/Raman | Medium |

| Alkene C=C Stretch | ~1640 | IR/Raman | Medium (Sharp) |

| Aromatic C=C Stretch | 1450 - 1620 | IR/Raman | Medium to Strong |

| Phenolic C-O Stretch | 1200 - 1260 | IR | Strong |

| Alkene =C-H Out-of-Plane Bend | 910 - 990 | IR | Strong |

| Aromatic C-H Out-of-Plane Bend | 800 - 880 | IR | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and intermolecular interactions, such as hydrogen bonding.

For a molecule like this compound, obtaining a single crystal of sufficient quality is the first and most critical step. Once a suitable crystal is grown, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. wikipedia.orgorganic-chemistry.org This analysis yields precise bond lengths, bond angles, and torsional angles, providing an exact model of the molecule in the solid state.

While specific crystallographic data for this compound is not prominently available in open literature, the table below illustrates the type of data that would be obtained from such an analysis, using a related substituted phenol as an example. wikipedia.org

Table 1: Example Crystallographic Data for a Substituted Phenol Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈Cl₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.8847 (16) |

| b (Å) | 6.9505 (9) |

| c (Å) | 14.4265 (18) |

| β (°) | 96.612 (2) |

| Volume (ų) | 1283.4 (3) |

| Z (molecules/unit cell) | 4 |

This structural information is invaluable for understanding the molecule's intrinsic properties and how its shape influences its reactivity and interactions in condensed phases.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a suite of powerful techniques used to separate, identify, and quantify the components of a mixture. For the analysis of this compound and its reaction products, Gas Chromatography and High-Performance Liquid Chromatography are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, it is particularly useful for identifying the products of thermal reactions, such as the Claisen rearrangement or pyrolysis. libretexts.orgjeeng.netnih.gov

Upon heating, this compound can undergo a jeeng.netjeeng.net-sigmatropic rearrangement, known as the Claisen rearrangement, where the allyl groups migrate from the oxygen atom to the ortho and para positions of the phenol ring. wikipedia.orglibretexts.orgjeeng.net This process can lead to a mixture of mono-, di-, and tri-rearranged isomers. GC-MS is ideally suited to separate these closely related, volatile products and identify them based on their mass spectra. nih.govthermofisher.com

The process involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.govijrpc.com

Table 2: Illustrative GC-MS Parameters for Analysis of Phenolic Reaction Products

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | TraceGOLD TG-Dioxin or similar non-polar capillary column ijrpc.com |

| Injection Mode | Split (e.g., 1:20) nih.gov |

| Inlet Temperature | 280 °C nih.gov |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 50°C hold for 2 min, ramp to 300°C at 10°C/min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of the starting material and the analysis of non-volatile or thermally sensitive reaction products. google.comgoogle.comsielc.com It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

For determining the purity of a this compound sample, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). google.comrsc.org The compound of interest is dissolved in a suitable solvent and injected into the system. The time it takes for the compound to elute from the column (retention time) is characteristic of the molecule, and the area under its peak in the resulting chromatogram is proportional to its concentration. Impurities will typically have different retention times, allowing for their separation and quantification. google.com

Table 3: Example HPLC Method for Purity Assessment of a Phenolic Compound

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260 Infinity series or equivalent google.com |

| Column | Zorbax Eclipse Plus C18 (e.g., 100 x 4.6 mm, 3.5 µm) google.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient (e.g., 50% to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min google.com |

| Column Temperature | 40 °C |

This method allows for precise determination of purity and can be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision. google.com

In Situ Spectroscopic Methods for Real-time Reaction Monitoring

In situ spectroscopic techniques are powerful tools for gaining mechanistic insights and optimizing reaction conditions by monitoring the concentration of reactants, intermediates, and products in real-time without sample extraction. Given the reactive nature of its three allyl groups, this compound is a candidate for reactions like polymerization, which can be effectively monitored using these methods.

Computational and Theoretical Investigations of 2,4,6 Tri Prop 2 En 1 Yl Phenol

Quantum Chemical Calculations (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. These calculations are foundational for analyzing molecular orbitals, predicting reactivity, and simulating spectroscopic data. For a molecule like 2,4,6-tri(prop-2-en-1-yl)phenol, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide a detailed picture of its electronic landscape.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. nih.govyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic sites. nih.govyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. researchgate.netmdpi.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to have significant electron density on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. The allyl groups, particularly their C=C double bonds, also contribute to the delocalized π-system and influence the HOMO's character. The LUMO would be distributed over the aromatic ring, representing the area where an incoming electron could be accepted. The presence of three allyl substituents is expected to raise the energy of the HOMO and slightly lower the energy of the LUMO compared to phenol (B47542), leading to a reduced HOMO-LUMO gap and thus higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties for Phenolic Compounds This table presents expected values based on typical DFT calculations for related structures. Actual values for this compound would require specific computation.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Expected Reactivity Trend |

|---|---|---|---|---|

| Phenol | -5.8 | -0.5 | 5.3 | Baseline |

| 2-Allylphenol | -5.6 | -0.6 | 5.0 | Higher |

| This compound | -5.3 | -0.8 | 4.5 | Highest |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged species. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, MEP analysis is expected to reveal several key features:

Negative Potential: The most negative potential would be localized on the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a primary site for electrophilic attack and hydrogen bonding. The π-systems of the aromatic ring and the three allyl C=C double bonds would also show significant negative potential, indicating their nucleophilic character. researchgate.netresearchgate.net

Positive Potential: The most positive potential would be concentrated on the hydrogen atom of the hydroxyl group, highlighting its acidic nature and ability to act as a hydrogen bond donor.

For the analogous molecule 2,4,6-trimethylphenol (B147578), the MEP minimum around the hydroxyl group is linked to a negative region spread across the aromatic ring. researchgate.net A similar pattern is anticipated for the triallyl derivative, with additional negative zones associated with the allyl groups' double bonds.

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. rsc.orgnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. github.io Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled with a Polarizable Continuum Model (PCM). researchgate.net For flexible molecules, it is crucial to perform a conformational search and calculate Boltzmann-averaged chemical shifts over the low-energy conformer ensemble. chemrxiv.org

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are representative chemical shift ranges based on the functional groups present. Precise values require specific GIAO-DFT calculations.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenolic OH | 4.5 - 5.5 | - |

| Aromatic CH | 6.8 - 7.2 | 125 - 130 |

| Allyl =CH- | 5.8 - 6.2 | 135 - 140 |

| Allyl =CH₂ | 5.0 - 5.3 | 115 - 120 |

| Allyl -CH₂- | 3.2 - 3.5 | 30 - 35 |

| Aromatic C-O | - | 150 - 155 |

| Aromatic C-Allyl | - | 130 - 135 |

Vibrational Frequencies: DFT calculations can also predict vibrational spectra (Infrared and Raman). These calculations yield harmonic frequencies that often systematically overestimate experimental values. Therefore, the results are typically scaled by an empirical factor to improve agreement with experimental data. The analysis of these frequencies helps in assigning specific vibrational modes to the observed spectral bands. For this compound, key predicted vibrations would include the O-H stretch, aromatic C-H stretches, C=C stretches of the allyl groups, and various bending and deformation modes.

Reaction Mechanism Modeling and Transition State Characterization

A significant reaction for aryl allyl ethers is the Claisen rearrangement, a libretexts.orglibretexts.org-sigmatropic rearrangement that occurs upon heating. semanticscholar.org For 2,4,6-triallylphenol, this transformation is not directly applicable as it is already the product of a Claisen rearrangement of diallyl phenyl ether. However, the allyl groups themselves can undergo further reactions. Computational modeling allows for the detailed investigation of the mechanisms of such reactions, including the characterization of short-lived intermediates and transition states. rsc.org

By mapping the potential energy surface, computational chemistry can trace the path from reactants to products through transition states. A key transformation for a related precursor, allyl phenyl ether, is the Claisen rearrangement to form 2-allylphenol. DFT studies of this reaction show that it proceeds through a concerted, six-membered cyclic transition state. semanticscholar.orgrsc.org The initial rearrangement yields a non-aromatic dienone intermediate, which then rapidly tautomerizes to the stable phenolic product. semanticscholar.org The calculated free energy of activation for the protonated reactant in a model system has been found to be as low as 5.2 kcal/mol, explaining the rapid nature of the reaction under certain conditions. nih.gov An energy profile for such a transformation would detail the relative energies of the reactant, the high-energy transition state, the dienone intermediate, and the final aromatic product.

Solvents can profoundly influence reaction rates and selectivity. researchgate.net For reactions involving phenols, such as O- versus C-alkylation, both solvent effects and the presence of counter-ions are critical in determining the product distribution. researchgate.net Theoretical calculations can model these effects using implicit continuum solvation models (like PCM or SMD) or by including explicit solvent molecules in the calculation. libretexts.orgresearchgate.net

Studies on the alkylation of the phenoxide ion show that while O-alkylation is intrinsically favored in the gas phase, the inclusion of solvent effects reduces the energy difference between the barriers for O- and C-alkylation, explaining why both products can be observed experimentally. researchgate.net In polar solvents, charge separation in transition states is stabilized, which can alter activation barriers. For reactions of phenols, polar solvents can facilitate mechanisms involving proton transfer, while non-polar solvents may favor concerted pathways. For this compound, solvent choice would be critical in directing reactions such as further alkylation, oxidation of the allyl groups, or other transformations.

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the molecule's vast conformational space, identifying stable geometries and observing its behavior over time.

MD simulations, in particular, offer a window into the atomic-scale movements and interactions of the molecule. By simulating the trajectory of atoms and molecules over a period, researchers can gain insights into how this compound might behave in different environments. These simulations are founded on the principles of molecular mechanics, using force fields to calculate the potential energy of the system. For complex organic molecules, these simulations can reveal intricate details about flexibility, solvent effects, and interactions with other molecules. For instance, studies on other phenolic derivatives have successfully used MD simulations to understand their interactions with biological targets, such as enzymes. nih.gov

Investigating Intramolecular Rotational Barriers

Table 1: Key Intramolecular Rotations in this compound and Methods of Investigation

| Rotatable Bond | Description | Computational Investigation Method |

| C(ring)-O | Rotation of the hydroxyl group. | Potential Energy Scan using DFT |

| C(ring)-C(allyl) | Rotation of the entire allyl group relative to the phenol ring. | Potential Energy Scan using DFT or Molecular Mechanics |

| C(allyl)-C(allyl) | Rotation within the allyl side chain. | Dihedral Angle Scanning and Conformational Search |

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics simulations are particularly well-suited for studying these phenomena. By placing multiple molecules of this compound in a simulation box, often with an explicit solvent, it is possible to observe the spontaneous formation of dimers, trimers, or larger aggregates. Analysis of the simulation trajectories can quantify the different types of interactions, such as hydrogen bonds, hydrophobic contacts, and water bridges, that stabilize these aggregates. nih.gov This information is vital for understanding the material properties and behavior of the compound in solution or in the solid state.

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Functional Group(s) | Potential Role in Aggregation |

| Hydrogen Bonding | Phenolic -OH | Directional interaction leading to defined oligomeric structures. |

| π-π Stacking | Phenyl Ring | Contributes to the stabilization of stacked arrangements of molecules. |

| Hydrophobic Interactions | Allyl Groups, Phenyl Ring | Drives aggregation in aqueous environments to minimize contact with water. |

| van der Waals Forces | Entire Molecule | Non-specific attractive forces that contribute to overall cohesion. |

Structure-Reactivity Relationship Studies and Predictive Modeling

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is fundamental for predicting its behavior in chemical reactions. Computational chemistry offers a suite of tools to probe this relationship, moving beyond empirical observations to predictive models. nih.gov

Quantum mechanics calculations, particularly DFT, can provide a detailed description of the electron distribution within the molecule. nih.gov This allows for the calculation of various molecular descriptors that are correlated with reactivity. These descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a key indicator of chemical stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the hydroxyl group and the π-systems of the allyl groups and the phenyl ring would be areas of particular interest.

Atomic Charges: Calculating the partial charge on each atom can help identify reactive sites.

By correlating these computed descriptors with experimentally observed reaction outcomes for a series of related compounds, it is possible to build quantitative structure-reactivity relationship (QSRR) models. Modern approaches often employ machine learning algorithms to develop predictive models based on these quantum mechanical and cheminformatic descriptors. nih.gov These models can then be used to predict the reactivity of new, untested compounds, accelerating the discovery and design of molecules with desired properties. The development of such predictive models requires careful validation to ensure their accuracy and generalizability to novel chemical structures and reactions. nih.gov

Advanced Applications and Derivatization in Specialized Chemical Fields

Role as a Chemical Intermediate in Complex Organic Synthesis

2,4,6-Tri(prop-2-en-1-yl)phenol, also known as 2,4,6-triallylphenol, serves as a valuable intermediate in the synthesis of a variety of organic molecules. nih.gov The presence of multiple reactive sites—the hydroxyl group and the three allyl groups—allows for a wide range of chemical transformations, making it a key starting material for both polymeric and small-molecule targets.

Precursor for Advanced Polymer Monomers

The allyl groups of 2,4,6-triallylphenol are amenable to polymerization, although their reactivity in free-radical polymerization can be influenced by degradative chain transfer. researchgate.net This characteristic makes it a suitable monomer for creating cross-linked polymers. The polymerization of multi-allyl monomers often results in the formation of network polymers composed of oligomeric primary chains. researchgate.net

The synthesis of advanced polymer materials is a rapidly growing field, driven by the demand for high-performance materials with tailored properties. mdpi.com Monomers like 2,4,6-triallylphenol can be utilized in various polymerization techniques, including addition and condensation polymerization, to form polymers with specific functionalities. sigmaaldrich.com For instance, it can be a component in the synthesis of polymers for applications requiring specific thermal or mechanical properties. The development of polymers from functionalized monomers is crucial for creating materials with advanced structural and supramolecular features. semanticscholar.org

Research into the polymerization of similar phenolic structures, such as derivatives of 2,6-dimethylphenol (B121312), has shown that additives can regulate the molecular weight and yield of the resulting polymers, like poly(phenylene oxide) (PPO). vot.pldocumentsdelivered.com While not directly about 2,4,6-triallylphenol, this suggests that its polymerization can also be controlled to produce materials with desired characteristics.

Building Block for Functional Small Molecules

The reactivity of the allyl and phenol (B47542) groups in 2,4,6-triallylphenol allows for its use as a scaffold in the synthesis of functional small molecules. The double bonds of the allyl groups can undergo a variety of reactions, including hydrogenation, halogenation, epoxidation, and hydroformylation, to introduce new functional groups. The phenolic hydroxyl group can be etherified, esterified, or used to direct ortho- and para-substitutions on the aromatic ring.

For example, the synthesis of various 2,4,6-triarylpyridines has been achieved through a one-pot reaction involving aromatic aldehydes and acetophenones, demonstrating the utility of substituted phenols in building complex heterocyclic structures. rasayanjournal.co.in Although this example does not directly use 2,4,6-triallylphenol, it illustrates the principle of using substituted phenols as building blocks. The synthesis of hindered phenolic compounds is also a significant area of research, primarily for their application as light stabilizers in polymers. kyoto-u.ac.jp

Contributions to Ligand Design in Coordination Chemistry

The field of coordination chemistry benefits from the design of novel ligands that can form stable and functional complexes with metal ions. This compound and its derivatives offer unique possibilities as ligands due to the presence of both "hard" (oxygen) and "soft" (alkene) donor sites.

Synthesis of Metal Complexes Featuring this compound Ligands

The phenolic oxygen of 2,4,6-triallylphenol can coordinate to a metal center, and the allyl groups can also participate in binding, typically in an η²-fashion through the C=C double bond. This multi-modal coordination capability makes it a versatile ligand. The synthesis of such complexes often involves the reaction of the deprotonated phenol (phenoxide) with a suitable metal salt.

Transition-metal allyl complexes are a well-established class of organometallic compounds where the allyl group binds to the metal in either an η¹ or η³ fashion. wikipedia.org In the case of 2,4,6-triallylphenol, the allyl groups would likely act as η²-ligands. The synthesis of such complexes can be achieved through various methods, including the reaction of an allylic halide with a low-valent metal complex or by salt metathesis. wikipedia.org For instance, Schiff base ligands with similar donor sets are known to form stable complexes with various transition metals like nickel. nsf.gov The synthesis of complexes with polydentate ligands often leads to chelate structures with enhanced stability. nih.gov

Evaluation of Ligand-Metal Interactions and Geometry

The interaction between a ligand and a metal ion determines the geometry and properties of the resulting coordination complex. researchgate.net In complexes of 2,4,6-triallylphenol, the geometry around the metal center is influenced by the coordination number and the nature of the metal-ligand bonds. libretexts.orglibretexts.orgcsbsju.edu

Computational methods, such as Density Functional Theory (DFT), can be used to assess the bonding interactions and predict the geometries of metal complexes. mdpi.com These studies can provide insights into the nature of the metal-ligand bonds, distinguishing between electrostatic and covalent contributions. mdpi.com The geometry of the complex can also be influenced by steric factors, such as the bulkiness of the ligand. libretexts.org X-ray crystallography is a powerful experimental technique for determining the precise three-dimensional structure of these complexes. rsc.org

Applications in Material Science through Polymer Chemistry (Synthesis Focus)